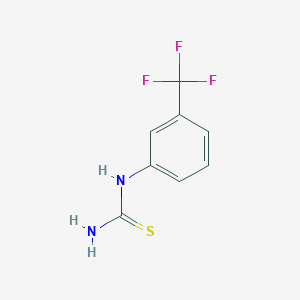

3-(Trifluoromethyl)phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352856 | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-70-5 | |

| Record name | 1736-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)phenylthiourea chemical properties and structure

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile molecule with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and its role as a pivotal building block in the development of novel therapeutic agents and organocatalysts. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical significance.

Core Physicochemical and Structural Characteristics

This compound, with the CAS Number 1736-70-5, is a substituted thiourea derivative that has garnered considerable interest due to the unique electronic properties conferred by the trifluoromethyl (CF3) group.[1][2] This group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in modern chemical research.[3]

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 1736-70-5 | [1][2] |

| Molecular Formula | C8H7F3N2S | [1][2][4] |

| Molecular Weight | 220.22 g/mol | [4][5] |

| Melting Point | 104-108 °C | [1][2] |

| Boiling Point | 264.6 °C at 760 mmHg | [1] |

| Density | 1.457 g/cm³ | [1] |

| Flash Point | 113.8 °C | [1] |

| Appearance | White to light yellow crystalline powder | [6] |

Molecular Structure and Conformation

The structure of this compound is characterized by a central thiourea moiety (-NH-C(=S)-NH-) linked to a phenyl ring substituted with a trifluoromethyl group at the meta-position.

-

IUPAC Name: [3-(Trifluoromethyl)phenyl]thiourea[4]

-

SMILES String: NC(=S)Nc1cccc(c1)C(F)(F)F

-

InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the N-H protons of the thiourea functional group.[7] This enhanced acidity is a key factor in its ability to act as a hydrogen-bond donor, a property that is crucial for its applications in organocatalysis and its interaction with biological macromolecules.[7][8] The thiourea group itself is known to exist in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in most conditions.[9]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a straightforward and high-yielding reaction. Understanding the synthetic pathway is crucial for researchers who wish to produce this compound or its derivatives.

General Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate precursor. A general and reliable method is the reaction with commercially available aliphatic or aromatic isothiocyanates.[10] For the parent compound, this involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate intermediate itself can be synthesized from 3-(trifluoromethyl)aniline.[11]

The overall reaction scheme is as follows:

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a substituted derivative as an illustrative example, adapted from published procedures.[10] The synthesis of the parent compound follows a similar logic using ammonia in the final step.

Objective: To synthesize a 1,3-disubstituted thiourea derivative from 3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

Aromatic or Aliphatic Isothiocyanate (e.g., Phenyl isothiocyanate)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the anhydrous solvent.

-

Reagent Addition: To this solution, add 1.05 equivalents of the selected isothiocyanate dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[12]

Antimicrobial and Antiviral Activity

Derivatives of this compound have demonstrated potent activity against a range of pathogens.

-

Antibacterial: These compounds show significant inhibition against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[5][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[5][10]

-

Antiviral: Certain derivatives have also been evaluated for their activity against a panel of DNA and RNA viruses, with some showing notable cytotoxicity against host cells, a critical parameter in antiviral drug development.[10]

Anticancer Properties

The cytotoxic potential of this compound analogs against various cancer cell lines is well-documented.[12]

-

High Cytotoxicity: Analogs have shown high efficacy against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin.[12]

-

Mechanism of Action: The anticancer effects are mediated through multiple pathways. These compounds are known to be potent inducers of apoptosis (programmed cell death) in cancer cells.[12] Furthermore, they can modulate inflammatory pathways by inhibiting the secretion of cytokines like Interleukin-6 (IL-6), which is often implicated in cancer progression.[12]

Caption: Dual mechanism of anticancer action.

Organocatalysis

The ability of the thiourea moiety to form double hydrogen bonds allows it to act as an effective organocatalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capacity, making these compounds particularly effective in activating substrates and stabilizing transition states in a variety of organic reactions.[7][8]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of synthesized this compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical characterization.

-

¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the successful incorporation of the aromatic and thiourea moieties.

-

¹⁹F NMR: Is a definitive technique to confirm the presence and electronic environment of the trifluoromethyl group.

-

FT-IR: Will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹) and the C=S thiocarbonyl stretch (around 1300-1400 cm⁻¹).

-

Mass Spectrometry: Will confirm the molecular weight of the compound (220.22 g/mol ).[4][5]

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry and a powerful tool in organocatalysis. The continued exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and catalytic activity.

References

-

Chemsrc. (2025). Thiourea,N-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735844, this compound. Retrieved from [Link][4]

-

Saeed, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. Retrieved from [Link][12]

-

Acme Synthesis. (2025). This compound: Your Key Intermediate for Research & Development. Retrieved from [Link][3]

-

Zhang, Z., & Schreiner, P. R. (2013). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 11(23), 3749-3757. Retrieved from [Link][8]

-

Al-Masoudi, N. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2639. Retrieved from [Link][9]

-

Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. Retrieved from [Link][10]

-

ResearchGate. (2013). ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development. Retrieved from [Link][7]

Sources

- 1. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]

- 2. parchem.com [parchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 6. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethylphenyl moiety is a common feature in pharmacologically active compounds, valued for its ability to enhance metabolic stability and binding affinity. This document details the chemical principles, reaction mechanisms, and practical execution of the synthesis, empowering researchers to confidently replicate and adapt this procedure.

Strategic Overview of the Synthesis

The synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea is most effectively achieved through a two-step process. This strategy hinges on the initial formation of a reactive isothiocyanate intermediate, which is subsequently captured by an amine nucleophile. This approach is favored for its high yields and the relative ease of purification of the final product.

The overall synthetic pathway can be visualized as follows:

Figure 1: High-level overview of the two-step synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea.

Mechanistic Insights and Rationale

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Isothiocyanate

The conversion of an aniline to an isothiocyanate is a cornerstone of thiourea synthesis. The most common and effective method involves the use of thiophosgene (CSCl₂) or a less hazardous equivalent.

The reaction proceeds via a dithiocarbamate intermediate. The lone pair of the aniline nitrogen attacks the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of hydrogen chloride yields the isothiocyanate. The trifluoromethyl group at the meta position of the aniline is an electron-withdrawing group, which slightly deactivates the aromatic ring but does not significantly hinder the nucleophilicity of the amino group.

Step 2: Formation of 1-(3-(trifluoromethyl)phenyl)thiourea

The second step involves the nucleophilic addition of ammonia to the central carbon atom of the isothiocyanate. The highly electrophilic carbon of the -N=C=S group is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. This forms a zwitterionic intermediate which rapidly rearranges to the stable thiourea product. The reaction is typically clean and proceeds with high efficiency.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | ≥99% | Sigma-Aldrich |

| Thiophosgene | 463-71-8 | CCl₂S | ≥98% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Alfa Aesar |

| Ammonia solution (28-30% in water) | 1336-21-6 | NH₃ | ACS Grade | J.T. Baker |

| Ethanol | 64-17-5 | C₂H₅OH | 200 proof | Decon Labs |

Step-by-Step Synthesis

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Isothiocyanate

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 3-(trifluoromethyl)aniline (16.1 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Addition of Thiophosgene: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of thiophosgene (11.5 g, 0.1 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over a period of 1 hour with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(trifluoromethyl)phenyl isothiocyanate as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-(trifluoromethyl)phenyl isothiocyanate (approx. 0.1 mol) in 100 mL of ethanol.

-

Addition of Ammonia: To this solution, add 28-30% aqueous ammonia solution (15 mL, approx. 0.2 mol) dropwise with stirring at room temperature. A white precipitate should begin to form.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the isothiocyanate spot disappears.

-

Isolation of Product: Collect the white precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford 1-(3-(trifluoromethyl)phenyl)thiourea as a white crystalline solid.

Characterization of 1-(3-(trifluoromethyl)phenyl)thiourea

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇F₃N₂S |

| Molecular Weight | 220.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-160 °C |

Spectroscopic Data (Predicted and Corroborated by Similar Structures)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.8-9.6 (br s, 1H, NH)

-

δ 8.0-7.8 (m, 2H, Ar-H)

-

δ 7.6-7.4 (m, 2H, Ar-H)

-

δ 7.3-7.1 (br s, 2H, NH₂)

-

Rationale: The aromatic protons will appear in the downfield region. The N-H protons of the thiourea will be broad singlets and their chemical shifts can be solvent-dependent.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~182 (C=S)

-

δ ~140 (Ar-C)

-

δ ~130 (Ar-C)

-

δ ~129 (q, J ≈ 32 Hz, C-CF₃)

-

δ ~124 (q, J ≈ 272 Hz, CF₃)

-

δ ~122 (Ar-C)

-

δ ~118 (Ar-C)

-

Rationale: The thiocarbonyl carbon (C=S) is characteristically downfield. The aromatic carbons will show signals in the typical aromatic region, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.

-

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching)

-

~1600 (aromatic C=C stretching)

-

~1550 (N-H bending)

-

~1330 (C-F stretching)

-

~1130 (C-F stretching)

-

~1250 (C=S stretching)

-

Rationale: The spectrum will be dominated by the N-H stretches of the thiourea and the strong C-F stretching vibrations of the trifluoromethyl group. The C=S stretch is often weak and can be coupled with other vibrations.

-

-

Mass Spectrometry (EI):

-

m/z 220 (M⁺)

-

Rationale: The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns may include loss of the CF₃ group or cleavage of the thiourea moiety.

-

Safety and Handling

-

Thiophosgene: is highly toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

3-(Trifluoromethyl)aniline: is toxic and an irritant. Avoid inhalation and contact with skin.

-

Ammonia: is corrosive and has a pungent odor. Work in a well-ventilated area.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

Conclusion

The synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea is a robust and reproducible process that provides access to a valuable building block for drug discovery and materials science. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently produce this compound in high purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

References

- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.

- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates. The Journal of Organic Chemistry, 72(10), 3969–3971.

- Schreiner, P. R. (2003). Metal-Free Organocatalysis Through Hydrogen Bonding. Chemical Society Reviews, 32(5), 289–296.

- Spectroscopic data for structurally related compounds can be found in various chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: A Multifaceted Scaffold in Modern Drug Discovery

Introduction: In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's biological profile. The trifluoromethyl group (-CF3) is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When integrated into the versatile thiourea scaffold, the resulting molecule, 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5), emerges as a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its diverse applications and the mechanistic underpinnings of its activity, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid, white to light yellow crystalline powder. Its structure is characterized by a central thiourea core linking a 3-(trifluoromethyl)phenyl group on one side and an unsubstituted amino group on the other. This arrangement is crucial for its function, allowing for hydrogen bonding and specific interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1736-70-5 | [3] |

| Molecular Formula | C₈H₇F₃N₂S | [3][4] |

| Molecular Weight | 220.21 g/mol | [3] |

| Melting Point | 104-108 °C | [3] |

| Appearance | White to light yellow powder/crystal | [5] |

| Synonyms | 1-[3-(Trifluoromethyl)phenyl]-2-thiourea, N-[3-(Trifluoromethyl)phenyl]thiourea | [3][6] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient one-step reaction. The core principle involves the nucleophilic addition of an amine to an isothiocyanate.

General Synthesis Workflow

The primary synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a source of thiocyanate, often an alkali metal salt like potassium or ammonium thiocyanate, which generates the corresponding isothiocyanate in situ. This is then reacted with an amine. For the parent compound, this process is adapted. A more direct method for producing derivatives involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with a desired amine. For the parent compound specifically, the reaction would theoretically involve 3-(trifluoromethyl)aniline and a thiocyanate salt, though it's more commonly synthesized by reacting 3-(trifluoromethyl)aniline with a suitable isothiocyanate precursor.

A general synthesis for 1,3-disubstituted derivatives, which follows the same principle, involves reacting 3-(trifluoromethyl)aniline with various isothiocyanates.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a 1,3-Disubstituted Derivative

This protocol is adapted from established methods for synthesizing thiourea derivatives.

-

Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired isothiocyanate (1.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours to overnight.

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,3-disubstituted thiourea derivative.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the thiourea moiety. The carbon NMR will confirm the presence of the CF₃ group and the thiocarbonyl (C=S) carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include N-H stretching vibrations, C=S stretching, and C-F stretching from the trifluoromethyl group.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a common method.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells.[10] Notably, some analogs have shown greater potency than the established chemotherapy drug, cisplatin, while also displaying favorable selectivity for cancer cells over normal cells.[10]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: The compounds have been shown to be potent inducers of apoptosis (programmed cell death) in cancer cells.[10] This is a critical mechanism for effective anticancer agents, as it leads to the safe and efficient removal of malignant cells.

-

Inhibition of Pro-inflammatory Cytokines: These derivatives can inhibit the secretion of interleukin-6 (IL-6), a cytokine known to promote tumor growth and survival in various cancers.[10]

-

Wnt/β-catenin Pathway Inhibition: Certain thiourea derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[10][11]

Caption: Postulated inhibition of the Wnt/β-catenin pathway by thiourea derivatives.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3,4-dichlorophenyl | SW620 (colon) | 1.5 ± 0.72 | [10] |

| 4-CF₃-phenyl | PC3 (prostate) | 6.9 ± 1.64 | [10] |

| 4-chlorophenyl | SW620 (colon) | 7.6 ± 1.75 | [10] |

| Cisplatin (Reference) | PC3 (prostate) | ~13.7 | [10] |

Antimicrobial Activity

The this compound scaffold is a potent antibacterial agent, particularly against Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[12][13]

Mechanism of Antimicrobial Action:

The primary mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[12][14] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics.[15] By binding to the active site of these enzymes, the thiourea derivatives prevent them from carrying out their function, leading to bacterial cell death.[4][12] Furthermore, complexation with metals like copper(II) can significantly enhance this antimicrobial activity.[13][16]

Caption: Mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.

Key Experimental Protocols

To facilitate further research, this section provides step-by-step methodologies for key biological assays.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells (e.g., SW480, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours or overnight to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[17]

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10][18]

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: IL-6 Quantification (ELISA)

This protocol quantifies the concentration of IL-6 in cell culture supernatants.

-

Sample Collection: Collect the supernatant from cells treated with the thiourea derivative.

-

Assay Preparation: Prepare reagents, samples, and standards according to the ELISA kit manufacturer's instructions.

-

Incubation: Add 100 µL of standard or sample to each well of the IL-6 antibody-coated plate. Incubate for 2 hours at 37°C.[12]

-

Detection Antibody: Remove the liquid and add 100 µL of biotin-conjugated anti-IL-6 antibody. Incubate for 1 hour at 37°C.[12]

-

Wash and Add Conjugate: Aspirate and wash the wells three times. Add 100 µL of HRP-avidin solution and incubate for 1 hour at 37°C.[12]

-

Substrate and Stop: Aspirate and wash the wells five times. Add 90 µL of TMB Substrate and incubate for 15-30 minutes. Add 50 µL of Stop Solution.[12]

-

Data Acquisition: Read the absorbance at 450 nm within 5 minutes.[12]

-

Analysis: Calculate the IL-6 concentration based on the standard curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the second phenyl ring.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or another trifluoromethyl group (-CF₃), on the terminal phenyl ring generally enhances cytotoxic activity.[10]

-

Substitution Pattern: The position of these substituents is critical. For instance, di-halogenated derivatives with a halogen in the para-position (e.g., 3,4-dichloro or 2,4-difluoro) are among the most active compounds.[10]

-

Monosubstitution: For monosubstituted derivatives, a para-substitution with a trifluoromethyl group or chlorine atom is favored for high activity.[10]

-

Lipophilicity: The trifluoromethyl group itself increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake, contributing to its overall efficacy.[1]

Conclusion and Future Perspectives

This compound is a versatile and highly valuable scaffold in medicinal chemistry and drug development. Its straightforward synthesis, coupled with a wide range of significant biological activities—including potent anticancer and antimicrobial effects—positions it as a compelling starting point for the development of novel therapeutics. The well-defined mechanisms of action, such as the induction of apoptosis and inhibition of essential bacterial enzymes, provide a solid rationale for its continued investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-vivo studies to evaluate the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this privileged structure holds immense promise for addressing critical unmet needs in oncology and infectious diseases.

References

-

Demkowicz, S., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6533. Available at: [Link]

-

Dobosz, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with this compound Derivatives. International Journal of Molecular Sciences, 23(24), 15694. Available at: [Link]

-

Bielenica, A., et al. (2015). Synthesis, cytotoxicity, and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Dobosz, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with this compound Derivatives. MDPI. Available at: [Link]

-

Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. PubMed. Available at: [Link]

-

Elabscience. Rat IL-6(Interleukin 6) ELISA Kit. Available at: [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Available at: [Link]

-

G-Biosciences. Annexin V-Dye Apoptosis Assay. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram. Available at: [Link]

-

European Journal of Chemistry. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Available at: [Link]

-

Oakwood Chemical. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea. Available at: [Link]

-

ChemSrc. Thiourea,N-[3-(trifluoromethyl)phenyl]-. Available at: [Link]

-

LinkedIn. (2025). This compound: Your Key Intermediate for Research & Development. Available at: [Link]

-

Zhang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3201. Available at: [Link]

-

Zhan, T., et al. (2022). Advances in the development of Wnt/β-catenin signaling inhibitors. Medicinal Research Reviews, 42(1), 369-411. Available at: [Link]

-

Lu, W., et al. (2019). Inhibition of Wnt/β-Catenin Signaling in Neuroendocrine Tumors In Vitro: Antitumoral Effects. Cancers, 11(10), 1589. Available at: [Link]

-

Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. Available at: [Link]

-

Yang, F., et al. (2022). Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer. Frontiers in Oncology, 12, 888301. Available at: [Link]

-

MDPI. (2023). Modulation of Wnt/Beta-Catenin Pathway by Major Dietary Phytochemicals Against Breast Cancer Development. Available at: [Link]

-

Zhang, Z., Bao, Z., & Xing, H. (2016). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 14(36), 8443-8454. Available at: [Link]

-

ResearchGate. (n.d.). The structure–activity relationship of derivatives. Available at: [Link]

-

NIH. (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is... Available at: [Link]

-

YouTube. (2023). DNA Gyrase. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. parchem.com [parchem.com]

- 4. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 5. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 9. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. bmgrp.com [bmgrp.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. atcc.org [atcc.org]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications in Modern Research

Abstract: This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5), a versatile chemical intermediate of significant interest to researchers in drug development, medicinal chemistry, and materials science. We will detail its fundamental physicochemical properties, provide validated protocols for its synthesis and analytical characterization, discuss its critical applications, and outline essential safety and handling procedures. The strategic incorporation of a trifluoromethyl group onto the phenylthiourea scaffold imparts unique electronic and lipophilic properties, making this compound a valuable building block for creating novel bioactive molecules and advanced materials. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in research and development.

Introduction to a Privileged Scaffold

This compound is a specialized organosulfur compound that has garnered considerable attention as a foundational building block in synthetic chemistry. Its molecular architecture is distinguished by three key features: a phenyl ring, a highly electronegative trifluoromethyl (CF₃) substituent, and a thiourea moiety.

The thiourea group is a well-established pharmacophore known for its ability to form strong double hydrogen bonds, a property that makes it an excellent structural motif for organocatalysts and for ligands designed to interact with biological targets.[1] The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a molecular structure often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, all of which are highly desirable traits in drug design.[2] The combination of these components makes this compound a powerful intermediate for developing novel compounds in pharmaceuticals and agrochemicals.[2]

Physicochemical Properties and Specifications

Accurate characterization begins with a clear understanding of the compound's physical and chemical properties. The data below has been consolidated from various authoritative sources to provide a reliable specification profile.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃N₂S | [3][4][5] |

| Molecular Weight | 220.22 g/mol | [3][6][7] |

| CAS Number | 1736-70-5 | [3][4][8] |

| Appearance | Milky white crystalline powder | [2] |

| Melting Point | 104-108 °C | [4][5][8][9] |

| Purity | Typically ≥97% | [2][8] |

| SMILES String | NC(=S)Nc1cccc(c1)C(F)(F)F | [8][9] |

| InChI Key | WKRUQAYFMKZMPJ-UHFFFAOYSA-N | [8][9] |

Synthesis and Characterization Protocols

The synthesis of this compound is a robust and well-documented process, typically involving the reaction of 3-(trifluoromethyl)aniline with an isothiocyanate source.

General Synthesis Protocol

Expertise & Rationale: This protocol leverages the nucleophilic nature of the amine on 3-(trifluoromethyl)aniline to attack the electrophilic carbon of an in-situ generated isothiocyanate. This is a common and high-yielding method for producing substituted thioureas.[10]

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Isothiocyanate Formation: In a separate beaker, dissolve ammonium thiocyanate (NH₄SCN) (1.2 eq) in acetone. To this solution, slowly add benzoyl chloride (1.1 eq) while stirring in an ice bath. This reaction forms benzoyl isothiocyanate in situ.

-

Coupling Reaction: Add the aniline solution from Step 1 to the in-situ generated benzoyl isothiocyanate. Allow the mixture to stir at room temperature for 2-4 hours.

-

Hydrolysis: Add a solution of aqueous sodium hydroxide (2M) to the reaction mixture and heat to reflux for 1 hour to hydrolyze the benzoyl group.

-

Precipitation & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture with hydrochloric acid (HCl) until a precipitate forms.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a white crystalline powder.[2]

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Trustworthiness: A self-validating protocol requires orthogonal analytical techniques to confirm both the identity and purity of the final compound. A Certificate of Analysis (CoA) should be generated based on these results.[11]

-

Structural Confirmation:

-

¹H and ¹³C NMR: Confirm the presence of aromatic and amine protons and the carbon skeleton.

-

¹⁹F NMR: Verify the presence and integrity of the -CF₃ group.

-

FTIR Spectroscopy: Identify key functional groups, including N-H stretches (~3200-3400 cm⁻¹) and the C=S thiocarbonyl stretch (~1300-1400 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight (m/z ~221 [M+H]⁺).

-

-

Purity Assessment:

-

HPLC: Determine the purity of the compound (typically >97%).

-

Melting Point Analysis: A sharp melting point range (104-108 °C) is indicative of high purity.[11]

-

Caption: Workflow for analytical characterization and quality control.

Core Applications and Mechanisms of Action

The unique structure of this compound makes it a valuable precursor in several areas of research.

Medicinal Chemistry and Drug Discovery

-

Antimicrobial Agents: This compound is a known ligand that binds to the active site of bacterial DNA gyrase and topoisomerase IV.[3] This mechanism disrupts DNA replication and repair, leading to bacterial cell death. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[3] Derivatives have also been shown to inhibit the formation of bacterial biofilms, a critical factor in persistent infections.[10]

-

Anticancer Research: The thiourea scaffold is present in several anticancer agents.[12] Derivatives of this compound have been synthesized and shown to possess high cytotoxic activity against human colon and prostate cancer cell lines, often with greater selectivity for cancer cells over normal cells when compared to conventional chemotherapeutics like cisplatin.[12]

-

Antitubercular Activity: Copper (II) complexes synthesized with derivatives of this compound have shown potent inhibitory activity against resistant strains of M. tuberculosis, highlighting its potential in developing new treatments for tuberculosis.[13]

Caption: Mechanism of antibacterial action via inhibition of topoisomerase IV.

Coordination Chemistry

This compound acts as an effective ligand, capable of binding to various metal cations, including copper, nickel, and zinc.[3] The resulting metal complexes can exhibit unique catalytic or biological properties that differ from the parent ligand.[13]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards and requires appropriate protective measures.

| Hazard Category | GHS Classification and Statements | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8][9] |

| Hazard Statements | H302 + H332: Harmful if swallowed or if inhaled.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [6][8][9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

-

Personal Protective Equipment (PPE): Always use a certified dust mask (e.g., N95), chemical-resistant gloves, and safety glasses with side shields or goggles.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[8][9]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern chemical research. The strategic combination of the thiourea moiety's hydrogen-bonding capability and the trifluoromethyl group's unique electronic properties provides a powerful platform for the rational design of new molecules. Its demonstrated utility in the development of antimicrobial and anticancer agents, coupled with its applications in coordination chemistry, ensures its continued relevance for researchers and scientists aiming to address complex challenges in human health and materials science.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Thiourea,N-[3-(trifluoromethyl)phenyl]- (CAS#:1736-70-5). Chemsrc. [Link]

-

This compound: Your Key Intermediate for Research & Development. Medium. [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with this compound Derivatives. MDPI. [Link]

-

Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. PubMed, National Center for Biotechnology Information. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central, National Center for Biotechnology Information. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

1-[3-(Trifluoromethyl)phenyl]-2-thiourea. Oakwood Chemical. [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development. ResearchGate. [https://www.researchgate.net/publication/244465451_ChemInform_Abstract_NN'-Bis35-bis trifluoromethylphenylthiourea_A_Privileged_Motif_for_Catalyst_Development]([Link] trifluoromethylphenylthiourea_A_Privileged_Motif_for_Catalyst_Development)

-

Sourcing this compound: A Manufacturer's Guide for Buyers. Medium. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]

- 6. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]

- 8. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Trifluoromethylphenylthiourea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to a Class of Molecules with Diverse Biological Activity

Executive Summary

Thiourea derivatives have long been a cornerstone in medicinal chemistry, valued for their versatile synthesis and broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring of these molecules has unlocked a new dimension of therapeutic potential. The unique properties of the CF₃ group—including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature—significantly enhance the pharmacokinetic and pharmacodynamic profiles of the parent thiourea scaffold. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of trifluoromethylphenylthiourea derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into their potent anticancer and antimicrobial properties, explore other emerging activities, and synthesize key structure-activity relationship insights to guide future discovery efforts.

Introduction: The Strategic Advantage of Fluorination

The thiourea core, characterized by the N-C(=S)-N linkage, serves as an exceptional hydrogen bond donor and can coordinate with metal ions, making it a highly effective pharmacophore for interacting with biological targets. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to augment a molecule's therapeutic index.[1] This group can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation, thereby increasing the compound's bioavailability and in vivo efficacy. When combined, the trifluoromethylphenyl moiety and the thiourea scaffold create a class of derivatives with remarkable and diverse biological activities, ranging from anticancer and antimicrobial to insecticidal and enzyme inhibition.[2][3]

General Synthesis of Trifluoromethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is typically a straightforward and high-yielding process, relying on the nucleophilic addition of a primary amine to the electrophilic carbon of an isothiocyanate.[4][5] This reaction generally proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a highly versatile method for generating chemical libraries for screening.

General Synthetic Workflow

The primary route involves the reaction of a trifluoromethylphenyl-substituted amine with a thiocarbonyl transfer reagent (like thiophosgene or carbon disulfide) to form the corresponding isothiocyanate intermediate. This reactive intermediate is then treated with a second, diverse primary amine to yield the final asymmetric thiourea derivative. Alternatively, a commercially available trifluoromethylphenyl isothiocyanate can be directly reacted with various amines.[6]

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [1][7][8]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylphenylthiourea derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired period (e.g., 48 or 72 hours). [9]3. MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals. [7]5. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Broad-Spectrum Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a critical global health threat. Trifluoromethylphenylthiourea derivatives have surfaced as a promising class of antimicrobial agents with potent activity against a range of bacteria and fungi.

Antibacterial and Antifungal Spectrum

These compounds have shown particular efficacy against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). [10][11]Antifungal activity against species such as Candida albicans has also been well-documented. [12]

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acylthiourea with CF₃-phenyl | Staphylococcus aureus | 0.15 - 2.5 (mg/mL) | [12] |

| Acylthiourea with CF₃-phenyl | Candida albicans | 0.15 - 2.5 (mg/mL) | [12] |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | [10] |

| Pyrazole with CF₃-phenyl | MRSA | 3.12 | [11] |

| Pyrazole with CF₃-phenyl | E. faecium | 0.78 | [11]|

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase). [13][10]This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process required to relieve torsional strain during DNA replication and transcription. [2][14]Unlike their eukaryotic counterparts, bacterial gyrase is a unique and validated drug target. Trifluoromethylphenylthiourea derivatives act as "gyrase poisons." They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which stalls replication and ultimately triggers cell death. [15]Some derivatives have also been shown to dually inhibit topoisomerase IV, another crucial bacterial enzyme involved in chromosome segregation. [10]

Conclusion and Future Perspectives

Trifluoromethylphenylthiourea derivatives represent a privileged chemical scaffold with a remarkable breadth of biological activities. Their potent efficacy as both anticancer and antimicrobial agents, coupled with their straightforward synthesis, makes them highly attractive candidates for further development. The mechanisms of action, particularly the inhibition of crucial cellular machinery like receptor tyrosine kinases and bacterial DNA gyrase, are well-defined and offer clear pathways for optimization.

Future research should focus on expanding the chemical diversity of these derivatives to improve potency and selectivity. The exploration of novel metal complexes, investigation into less-studied biological targets, and the application of computational modeling to refine SAR insights will be crucial. As the challenges of cancer and antimicrobial resistance continue to grow, the trifluoromethylphenylthiourea scaffold is poised to remain a highly valuable and productive platform for the discovery of next-generation therapeutics.

References

-

Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2015). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). PubMed Central. [Link]

-

Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). CORE. [Link]

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). NIH. [Link]

-

What are Bacterial DNA gyrase modulators and how do they work? (2024). Patsnap Synapse. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PubMed Central. [Link]

-

DNA gyrase. (n.d.). Wikipedia. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

-

Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

-

Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. [Link]

-

VEGF signaling pathway. (2023). Proteopedia. [Link]

-

Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH. [Link]

-

Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). ResearchGate. [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. [Link]

-

Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. (n.d.). ResearchGate. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. (2022). Semantic Scholar. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. DNA gyrase - Wikipedia [en.wikipedia.org]

- 15. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in Phenylthiourea Compounds: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1] When appended to the phenylthiourea core, a privileged structure known for its broad spectrum of biological activities, the CF3 group imparts a unique combination of physicochemical properties that medicinal chemists can leverage to overcome common drug development challenges. This guide provides an in-depth analysis of the role of the trifluoromethyl group in phenylthiourea compounds, synthesizing technical data with field-proven insights. We will explore the modulation of key drug-like properties, including lipophilicity, metabolic stability, and target binding affinity. Furthermore, this guide details synthetic methodologies, examines structure-activity relationships (SAR) through pertinent case studies, and offers a forward-looking perspective on the applications of these powerful molecules.

Introduction: A Tale of Two Moieties

In the landscape of drug design, the phenylthiourea scaffold and the trifluoromethyl group are both formidable players. Their combination creates a synergistic effect, resulting in compounds with enhanced therapeutic potential.

1.1 The Phenylthiourea Scaffold: A Privileged Structure

Phenylthiourea and its derivatives are recognized for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The core -NHC(=S)NH- grouping is a key structural feature, capable of forming strong hydrogen bonds and coordinating with metal ions, which often underpins its interaction with biological targets.[3][4] This inherent activity makes the phenylthiourea framework an attractive starting point for drug discovery campaigns.

1.2 The Trifluoromethyl Group: The "Super Methyl" in Drug Design

The trifluoromethyl group is one of the most impactful functional groups in medicinal chemistry.[5][6] Its prominence stems from a unique confluence of properties that distinguish it from a simple methyl or chloro group, for which it often serves as a bioisostere.[7][8]

Key attributes include:

-

High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing inductive effect, significantly altering the electronic landscape of the parent molecule.[6][9]

-

Enhanced Lipophilicity: The CF3 group substantially increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[10][11]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, often leading to a longer drug half-life.[8][10]

When these two entities are combined, the CF3 group acts as a powerful modulator, fine-tuning the properties of the phenylthiourea core to optimize it for specific therapeutic applications.

Physicochemical Impact of the Trifluoromethyl Group on the Phenylthiourea Core

The introduction of a CF3 group onto the phenyl ring of a phenylthiourea molecule instigates a cascade of changes in its physicochemical properties. Understanding these changes is critical for rational drug design.

Caption: Key physicochemical effects of the CF3 group and their resulting pharmacological outcomes.

2.1 Modulation of Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The trifluoromethyl group is one of the most lipophilic functional groups, with a Hansch-Fujita π constant of +0.88.[8][12] The introduction of a CF3 group onto the phenyl ring of a phenylthiourea derivative reliably increases its lipophilicity.[13] This enhanced lipophilicity can lead to improved cell membrane penetration, a crucial factor for reaching intracellular targets.[10] However, it is a balancing act; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the placement and number of CF3 groups must be carefully considered to achieve an optimal LogP value for the desired therapeutic target.

2.2 Electronic Effects: Inductive Power and pKa Modification

The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent.[6][9] When attached to the phenyl ring, it reduces the electron density of the aromatic system. This has two major consequences for the phenylthiourea moiety:

-

Acidity of N-H Protons: The electron-withdrawing nature of the CF3 group increases the acidity of the thiourea's N-H protons. This enhances their hydrogen bond donating capability, which can lead to stronger and more specific interactions with biological targets like enzymes or receptors.[14]

-

Modulation of Binding Interactions: The altered electronic distribution across the molecule can significantly impact electrostatic and hydrogen bonding interactions within a protein's active site, often leading to increased binding affinity and potency.[10]

2.3 Metabolic Stability and Pharmacokinetics

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[10] The carbon-fluorine bond has a high dissociation energy (approximately 485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[8][11] In phenylthiourea compounds, this can protect the aromatic ring from oxidative metabolism, a common pathway for drug inactivation. This increased stability often translates to a longer in vivo half-life, reduced patient dosage, and an improved pharmacokinetic profile.[8][10]

Synthesis of Trifluoromethylated Phenylthiourea Compounds

The synthesis of these compounds is generally straightforward, making them accessible for research and development. The most common approach involves the reaction of a trifluoromethyl-substituted phenyl isothiocyanate with an appropriate amine.

Caption: General synthetic workflow for preparing trifluoromethylated phenylthiourea compounds.

3.1 Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea

This protocol is a representative example for the synthesis of a biologically active trifluoromethylated phenylthiourea derivative.

-

Objective: To synthesize a target phenylthiourea via the reaction of an isothiocyanate with an amine.

-

Step 1: Synthesis of 1-isothiocyanato-3-(trifluoromethyl)benzene

-

To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add thiophosgene (1.1 eq) dropwise.

-

Add a base, such as triethylamine or pyridine (2.5 eq), to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.

-

-

Step 2: Synthesis of the Final Thiourea Compound

-

Dissolve the 1-isothiocyanato-3-(trifluoromethyl)benzene (1.0 eq) from Step 1 in a polar aprotic solvent like acetonitrile or acetone.

-

Add a solution of 4-chloroaniline (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

The product often precipitates out of the solution upon formation. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.

-

The final product can be further purified by recrystallization if necessary. Characterization is performed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity.

-

Structure-Activity Relationship (SAR) Studies

The biological activity of trifluoromethylated phenylthiourea compounds is highly dependent on the substitution pattern, particularly the position of the CF3 group on the phenyl ring.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]

- 3. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The 3-(Trifluoromethyl)phenylthiourea Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Fusion of Trifluoromethyl and Thiourea Moieties